4-(Trifluoromethyl)benzo[b]thiophen-2-amine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-2-1-3-7-5(6)4-8(13)14-7/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUIIOERMQZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Trifluoromethyl)benzo[b]thiophen-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, interaction with biological targets, and its implications in drug development.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzo[b]thiophene moiety, which enhances its lipophilicity and may influence its interaction with biological systems. The presence of the trifluoromethyl group is known to modify the electronic properties of the molecule, potentially affecting its biological activity.
Cytotoxicity
Recent studies have demonstrated that compounds related to benzo[b]thiophenes exhibit significant cytotoxic effects against various human tumor cell lines. For instance, derivatives of benzo[b]thiophene have shown strong cytotoxicity against cell lines such as HeLa (cervical cancer), K-562 (chronic myeloid leukemia), and HT-29 (colon cancer) .
Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | K-562 | TBD |
| BTS-1 | HeLa | 0.5 |
| BTS-2 | HT-29 | 0.2 |
GI50 is the concentration required to inhibit cell growth by 50% compared to untreated controls.
The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it may involve the inhibition of redox-sensitive enzymes or pathways. For example, studies have indicated that similar compounds can inhibit tNOX activity depending on the cellular redox state .
Interaction Studies
Preliminary research suggests that this compound interacts with various biological targets, potentially including G-protein-coupled receptors (GPCRs) and kinases. The binding affinity and selectivity for these targets are critical for understanding its therapeutic potential.
Table 2: Interaction Profiles of Related Compounds
| Compound | Target | Binding Affinity (nM) |
|---|---|---|
| This compound | GPCR (P2Y12) | TBD |
| PF-3644022 | MK2 | <10 |
Case Studies
- Anticancer Activity : In a study assessing various derivatives of benzo[b]thiophene, compounds similar to this compound were shown to possess significant anticancer activity, highlighting their potential as chemotherapeutic agents .
- Neuropharmacological Effects : Another area of investigation involves the neuropharmacological properties of benzo[b]thiophene derivatives. Some studies suggest potential anticonvulsant effects, which may be relevant for developing treatments for epilepsy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Core Heterocycle Differences :
- Benzo[b]thiophene vs. Benzothiazole () : Replacing the benzo[b]thiophene core with benzothiazole introduces a nitrogen atom, altering electronic properties and binding interactions. The benzothiazole-thiophene hybrid in has a higher molecular weight (246.35 g/mol) compared to typical benzo[b]thiophen-2-amine derivatives, likely influencing solubility and bioavailability.
- Thiazole vs. Thiadiazole () : Thiazole and thiadiazole cores differ in ring saturation and electronic density. The 1,3,4-thiadiazole derivative in demonstrated potent anticancer activity, suggesting that ring size and substituent positioning critically affect bioactivity.
Substituent Effects :
- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound is strongly electron-withdrawing, reducing basicity of the amine group and enhancing metabolic stability compared to electron-donating groups like methoxy (-OCH₃) in .
- Fluorine Substituents : Compounds with fluorophenyl groups (e.g., ) exhibit improved membrane permeability due to fluorine’s lipophilicity, but the -CF₃ group offers greater steric bulk and electronegativity.
Electronic and Steric Considerations
- Steric Impact : The bulky -CF₃ group may hinder interactions in biological systems compared to smaller substituents like fluorine or methyl .
Preparation Methods
Formation of Ethyl 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
The benzo[b]thiophene core is constructed via nucleophilic aromatic substitution. A mixture of 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, and potassium carbonate in anhydrous DMF is heated at 60°C for 2 hours. The reaction proceeds via thiolate attack at the ortho-position of the aldehyde, followed by cyclization.
Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 5.20 | Electrophilic substrate |
| Ethyl thioglycolate | 6.20 | Nucleophile |
| K₂CO₃ | 5.70 | Base |
| DMF | 10 mL | Solvent |
Hydrolysis to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
The ester is saponified using NaOH (3 N) in ethanol at room temperature overnight. Acidification with HCl yields the carboxylic acid.
Yield : 85–92%.
Applications : The acid serves as a precursor for amide or acylhydrazine derivatives.
Conversion of Carboxylic Acid to Primary Amine via Acylhydrazine Intermediate
Synthesis of tert-Butyl 2-(6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
The carboxylic acid reacts with tert-butyl carbazate in dichloromethane using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.
Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 11.0 | Substrate |
| tert-Butyl carbazate | 10.0 | Amine source |
| DCC | 12.0 | Coupling agent |
| DMAP | 1.3 | Catalyst |
Deprotection and Reductive Amination
Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a hydrazine intermediate. Subsequent condensation with aldehydes and reduction with NaBH₄ or LiAlH₄ produces the primary amine.
Critical Step :
-
Deprotection : 20 equiv TFA in DCM at room temperature for 18 hours.
Yield : 65–72% (over two steps).
Direct Amination via Nitro Group Reduction
Nitration at the 2-Position
Electrophilic nitration of 6-(trifluoromethyl)benzo[b]thiophene using fuming HNO₃ and H₂SO₄ introduces a nitro group. The trifluoromethyl group directs nitration to the 2-position due to its meta-directing effect.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Benzo[b]thiophene derivative | 1.0 equiv | Substrate |
| Fuming HNO₃ | 1.2 equiv | Nitrating agent |
| H₂SO₄ | Catalytic | Acid catalyst |
Catalytic Hydrogenation of Nitro to Amine
The nitro compound is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature.
Yield : 88–94%.
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + Acylhydrazine | High regioselectivity, scalable | Multi-step, requires toxic reagents (DCC) | 65–79% |
| Direct Nitro Reduction | Simple, high-yielding final step | Low nitration efficiency | 45–94% |
| Suzuki Coupling | Modular, adaptable to diverse substituents | Requires pre-functionalized boronic acids | N/A |
Spectroscopic Validation and Applications
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethyl)benzo[b]thiophen-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, one route involves condensation of 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene, followed by reduction using iron powder and formic acid to yield intermediates . Key factors affecting yield include:
- Catalyst selection : Pd/C or Raney Ni for nitro-group reductions.
- Temperature control : Excess heat may lead to decomposition of the trifluoromethyl group.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
Table 1 : Yield comparison under varying conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Fe/HCl | Ethanol | 80 | 62 | |
| Pd/C | THF | 60 | 78 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The amine proton (NH₂) appears as a broad singlet at δ 5.2–5.6 ppm. The trifluoromethyl group (CF₃) shows a quartet in NMR at δ -62 to -65 ppm .
- IR : Stretching vibrations for C-F (1120–1150 cm⁻¹) and N-H (3350–3450 cm⁻¹) are diagnostic .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ is typically observed at m/z 248.1 (calculated for C₉H₇F₃NS).
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during functionalization of the benzo[b]thiophene core?
- Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing CF₃ group, which directs electrophilic substitution to the 5-position. To resolve contradictions:
Q. What strategies mitigate hygroscopicity in intermediates during synthesis?
- Methodological Answer : The amine group in intermediates can absorb moisture, leading to decomposition. Solutions include:
Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Solvent polarity and coordination ability critically impact Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Polar aprotic solvents (e.g., DMSO): Enhance oxidative addition but may deactivate Pd catalysts.
- Ether solvents (e.g., THF): Improve ligand solubility for Pd(PPh₃)₄ systems .
Table 2 : Solvent effects on coupling efficiency
| Solvent | Catalyst | Conversion (%) | Reference |
|---|---|---|---|
| DMSO | Pd(OAc)₂/XPhos | 45 | |
| THF | PdCl₂(dppf) | 82 |
Data Interpretation & Troubleshooting
Q. How should researchers analyze conflicting NMR data for amine derivatives?
- Methodological Answer : Discrepancies may arise from tautomerism or impurities. Steps to resolve:
Variable Temperature NMR : Detect dynamic processes (e.g., NH proton exchange) by cooling to -40°C .
HSQC/HMBC : Correlate - interactions to confirm connectivity .
Spiking experiments : Add authentic samples to identify overlapping peaks .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico platforms like SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~3.2 (indicating moderate lipophilicity) .
- Metabolic stability : CYP3A4 is the primary metabolizer due to aromatic oxidation sites .
Biological & Pharmacological Applications
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
